![molecular formula C18H22O2 B12594907 4-[4-(Benzyloxy)butyl]anisole](/img/structure/B12594907.png)
4-[4-(Benzyloxy)butyl]anisole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(Benzyloxy)butyl]anisole is an organic compound that features a benzyl ether and an anisole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)butyl]anisole typically involves the Williamson ether synthesis, which is a well-known method for forming ethers. In this reaction, an alkoxide ion reacts with a primary alkyl halide via an S_N2 mechanism . The preparation of this compound can be achieved by reacting 4-(benzyloxy)butanol with anisole in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(Benzyloxy)butyl]anisole can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the methoxy group on the anisole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like bromine (Br_2) and sulfuric acid (H_2SO_4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Benzylic oxidation can yield benzaldehyde or benzoic acid.
Reduction: Hydrogenation can produce cyclohexane derivatives.
Substitution: Electrophilic substitution can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
4-[4-(Benzyloxy)butyl]anisole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[4-(Benzyloxy)butyl]anisole involves its interaction with molecular targets through its ether and aromatic functionalities. The compound can participate in various biochemical pathways, influencing enzyme activity and receptor binding. The specific pathways and targets depend on the context of its application, such as drug development or material science.
Comparación Con Compuestos Similares
Similar Compounds
Butylated Hydroxyanisole (BHA): An antioxidant used in food preservation.
Anisole: A simpler ether with a methoxy group attached to a benzene ring.
Uniqueness
4-[4-(Benzyloxy)butyl]anisole is unique due to its combination of a benzyloxy group and an anisole moiety, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and applications that similar compounds may not be suitable for.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-phenylmethoxybutyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-19-18-12-10-16(11-13-18)7-5-6-14-20-15-17-8-3-2-4-9-17/h2-4,8-13H,5-7,14-15H2,1H3 |
Clave InChI |
KVUDEAAYHBYWKG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCCCOCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


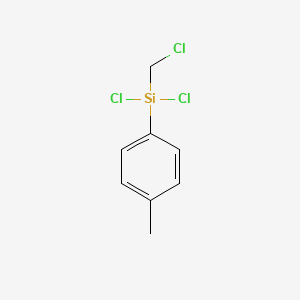
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
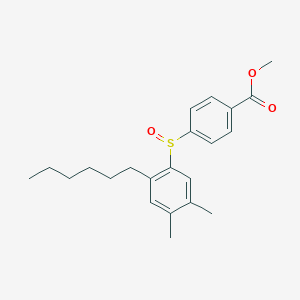
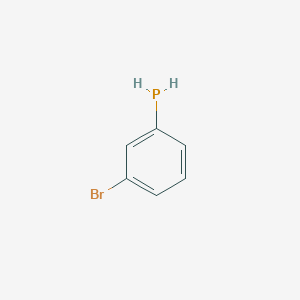
![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)

![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
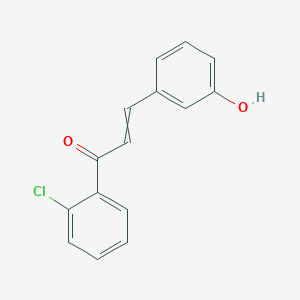
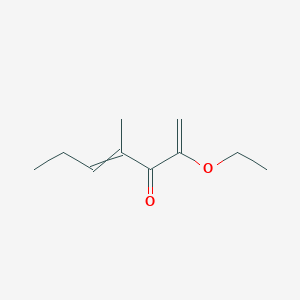
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)

![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
![Hydrazine, 1,1-bis[2-(ethenyloxy)ethyl]-](/img/structure/B12594923.png)
